molecular formula C14H20N4O B11058313 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide

Cat. No.: B11058313
M. Wt: 260.33 g/mol
InChI Key: KJQYHZKNCLCIDC-UHFFFAOYSA-N
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Description

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes three methyl groups at positions 1, 4, and 6 on the pyrazolo[3,4-b]pyridine core, and a pentanamide group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the pentanamide group. One common method starts with the preparation of 1,4,6-trimethylpyrazole, which is then reacted with a suitable pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core. The final step involves the acylation of the nitrogen atom at position 3 with pentanoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)pentanamide

InChI

InChI=1S/C14H20N4O/c1-5-6-7-11(19)16-13-12-9(2)8-10(3)15-14(12)18(4)17-13/h8H,5-7H2,1-4H3,(H,16,17,19)

InChI Key

KJQYHZKNCLCIDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN(C2=C1C(=CC(=N2)C)C)C

Origin of Product

United States

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